Cas no 1396554-46-3 (3-Bromo-N-cyclopropyl-2-nitrobenzenamine)

3-Bromo-N-cyclopropyl-2-nitrobenzenamine is a nitro-substituted aromatic amine with a bromine substituent and a cyclopropylamino functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct structure, featuring both electron-withdrawing (nitro) and electron-donating (cyclopropylamino) groups, makes it a versatile building block for constructing complex heterocyclic frameworks. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, enhancing its utility in targeted molecular design. High purity and consistent quality ensure reliable performance in synthetic applications. Proper handling is advised due to potential reactivity hazards.
3-Bromo-N-cyclopropyl-2-nitrobenzenamine structure
1396554-46-3 structure
Product Name:3-Bromo-N-cyclopropyl-2-nitrobenzenamine
CAS No:1396554-46-3
MF:C9H9BrN2O2
MW:257.083961248398
MDL:MFCD22415284
CID:1277675
PubChem ID:71651826
Update Time:2025-06-10

3-Bromo-N-cyclopropyl-2-nitrobenzenamine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-N-cyclopropyl-2-nitroaniline
    • MFCD22415284
    • 2-Bromo-6-(cyclopropylamino)nitrobenzene, N-(3-Bromo-2-nitrophenyl)cyclopropylamine
    • PS-5677
    • 2-Bromo-6-(cyclopropylamino)nitrobenzene
    • 1396554-46-3
    • CS-0315165
    • 3-bromo-N-cyclopropyl-2-nitrobenzenamine
    • Benzenamine, 3-bromo-N-cyclopropyl-2-nitro-
    • WFC55446
    • AKOS026675523
    • DTXSID301260793
    • 3-Bromo-N-cyclopropyl-2-nitrobenzenamine
    • MDL: MFCD22415284
    • Inchi: 1S/C9H9BrN2O2/c10-7-2-1-3-8(9(7)12(13)14)11-6-4-5-6/h1-3,6,11H,4-5H2
    • InChI Key: IHVDMCLNJSTNHO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1[N+](=O)[O-])NC1CC1

Computed Properties

  • Exact Mass: 255.98474g/mol
  • Monoisotopic Mass: 255.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 57.8Ų

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3-Bromo-N-cyclopropyl-2-nitrobenzenamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1396554-46-3)3-Bromo-N-cyclopropyl-2-nitrobenzenamine
Order Number:A1127325
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:19
Price ($):334.0
Email:sales@amadischem.com

Additional information on 3-Bromo-N-cyclopropyl-2-nitrobenzenamine

Recent Advances in the Study of 3-Bromo-N-cyclopropyl-2-nitrobenzenamine (CAS: 1396554-46-3)

3-Bromo-N-cyclopropyl-2-nitrobenzenamine (CAS: 1396554-46-3) is a chemically synthesized compound that has recently garnered attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its bromo and nitro functional groups attached to a benzene ring with a cyclopropylamine substituent, has shown potential as a key intermediate in the synthesis of novel pharmacologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors and antimicrobial agents, highlighting its versatility in drug design.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 3-Bromo-N-cyclopropyl-2-nitrobenzenamine as a precursor in the synthesis of selective kinase inhibitors. The study demonstrated that modifications of this compound could yield derivatives with high affinity for specific kinase targets, particularly those involved in inflammatory pathways. The findings suggest that this compound could serve as a valuable scaffold for the development of next-generation anti-inflammatory drugs.

Another significant application of 3-Bromo-N-cyclopropyl-2-nitrobenzenamine was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it was utilized in the synthesis of novel antimicrobial agents. The study revealed that derivatives of this compound exhibited potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, making it a promising candidate for further development as an antibiotic.

From a synthetic chemistry perspective, 3-Bromo-N-cyclopropyl-2-nitrobenzenamine has also been the subject of methodological advancements. A 2024 paper in Organic Letters detailed an optimized protocol for its large-scale synthesis, addressing previous challenges related to yield and purity. The new method employs a palladium-catalyzed cross-coupling reaction, which significantly improves the efficiency of the synthesis process. This advancement is expected to facilitate broader research and application of this compound in both academic and industrial settings.

Despite these promising developments, challenges remain in the clinical translation of compounds derived from 3-Bromo-N-cyclopropyl-2-nitrobenzenamine. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed in future studies. However, the compound's structural flexibility and demonstrated biological activities position it as a valuable tool in the ongoing quest for innovative therapeutic agents. Continued research into its derivatives and mechanisms of action is likely to yield further breakthroughs in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1396554-46-3)3-Bromo-N-cyclopropyl-2-nitrobenzenamine
A1127325
Purity:99%
Quantity:1g
Price ($):334.0
Email